4-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine
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Overview
Description
4-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine is a complex organic compound featuring a pyrazole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the pyrazole ring through a cycloaddition reaction involving hydrazine and an alkyne . The pyrimidine ring can be synthesized via a condensation reaction involving a suitable amine and a diketone . The final step involves the coupling of the pyrazole and pyrimidine rings with morpholine under specific conditions, such as the presence of a base and a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyrimidine rings, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .
Scientific Research Applications
4-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine
- 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid
Uniqueness
Compared to similar compounds, 4-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine stands out due to its unique combination of a pyrazole and pyrimidine ring with a trifluoromethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18F3N5O |
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Molecular Weight |
341.33 g/mol |
IUPAC Name |
4-[4-(1-ethyl-3-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C15H18F3N5O/c1-3-23-9-11(10(2)21-23)12-8-13(15(16,17)18)20-14(19-12)22-4-6-24-7-5-22/h8-9H,3-7H2,1-2H3 |
InChI Key |
AGZNBQLFFKKDKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)N3CCOCC3)C(F)(F)F |
Origin of Product |
United States |
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